molecular formula C20H18BrN3O2S B2984506 N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899758-78-2

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2984506
CAS No.: 899758-78-2
M. Wt: 444.35
InChI Key: BALDDQJGZMGHQA-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a brominated methylphenyl group, and a dihydropyrazinone moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Brominated Methylphenyl Intermediate: The starting material, 4-bromo-3-methylphenyl, is synthesized through bromination of 3-methylphenyl using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Dihydropyrazinone Core: The brominated methylphenyl intermediate is then reacted with appropriate reagents to form the dihydropyrazinone core. This step may involve cyclization reactions under controlled conditions.

    Thioether Formation: The dihydropyrazinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Final Coupling with Benzyl Group: The final step involves coupling the thioether intermediate with a benzyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dihydropyrazinone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methylphenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Aminated or thiolated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • N-(4-fluorophenyl)-3-bromo-benzamide

Uniqueness

N-benzyl-2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is unique due to its combination of a benzyl group, a brominated methylphenyl group, and a dihydropyrazinone moiety

Properties

IUPAC Name

N-benzyl-2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-14-11-16(7-8-17(14)21)24-10-9-22-19(20(24)26)27-13-18(25)23-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALDDQJGZMGHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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